molecular formula C18H17F2NO4 B2959615 2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1794776-49-0

2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

Cat. No. B2959615
CAS RN: 1794776-49-0
M. Wt: 349.334
InChI Key: FQCFBQLJPKAADC-UHFFFAOYSA-N
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Description

2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate, also known as DFOEA, is a chemical compound that has been widely used in scientific research for various applications. This compound is a member of the class of compounds known as arylacetamides, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

Theoretical Studies and Corrosion Inhibition

Quantum chemical calculations based on the Density Functional Theory (DFT) method were performed on compounds structurally related to "2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate" to determine their efficacy as corrosion inhibitors for metals. These studies reveal the relationship between molecular structure and inhibition efficiency, providing insights into their potential industrial applications in protecting metals from corrosion (Zarrouk et al., 2014).

Synthesis and Characterization of Novel Compounds

Research into the synthesis of fluorinated compounds and their derivatives, including those with structural similarities to "2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate," highlights the versatility of these molecules in creating novel materials with potential applications in pharmaceuticals and materials science. Studies detail the multistep reactions involved in producing these compounds and their dynamic NMR studies indicate observable atropisomerism due to the high energy barriers for rotation around the N-aryl single bond, suggesting unique chemical properties that could be leveraged in various applications (Yavari, Nasiri, & Djahaniani, 2005).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, derivatives structurally related to "2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate" have been explored for their potential as therapeutic agents. For instance, the synthesis of α-ketoamide derivatives using OxymaPure/DIC as a coupling reagent demonstrates the compound's utility in creating novel molecules with potential biological activity. This process involves the ring opening of N-acylisatin and coupling to different amino acid esters, indicating a pathway for the synthesis of bioactive compounds that could have applications in drug development (El‐Faham et al., 2013).

Analytical Chemistry Applications

Compounds with structural or functional similarity to "2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate" have also been used in the development of analytical methods. For example, the synthesis and structural characterization of triorganotin(IV) complexes offer insights into the coordination chemistry of organotin compounds, which could have implications in the development of new materials or catalytic processes (Baul et al., 2002).

properties

IUPAC Name

[2-(2,5-difluoroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO4/c1-2-24-14-6-3-12(4-7-14)9-18(23)25-11-17(22)21-16-10-13(19)5-8-15(16)20/h3-8,10H,2,9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCFBQLJPKAADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

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